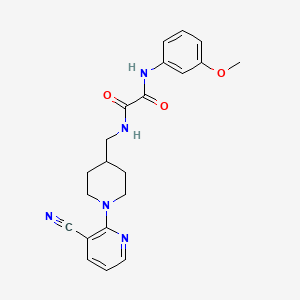

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-29-18-6-2-5-17(12-18)25-21(28)20(27)24-14-15-7-10-26(11-8-15)19-16(13-22)4-3-9-23-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVUYPQLTQAWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanide source under basic conditions.

Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an appropriate aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Coupling of the cyanopyridine and piperidine units: This step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.

Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Pharmacology: It can be studied for its potential effects on various biological systems, including its interaction with receptors and enzymes.

Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Analogues and Properties

Biological Activity

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine ring, a cyanopyridine moiety, and an oxalamide functional group, which are known to confer various biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C24H26N6O3

- Molecular Weight : 446.5 g/mol

- CAS Number : 1797951-64-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine and oxalamide groups have demonstrated significant inhibitory effects against various bacterial strains. The compound's potential as an antibacterial agent can be inferred from its structural analogs, which have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies on related compounds have indicated that piperidine derivatives can effectively inhibit AChE, which is crucial for treating neurodegenerative diseases . The oxalamide group is also known for its enzyme inhibitory properties, potentially enhancing the compound's pharmacological profile.

The mechanisms through which this compound exerts its biological effects may include:

- Binding Interactions : The compound likely interacts with specific biomolecules, influencing cellular pathways and gene expression.

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and urease, the compound may disrupt metabolic processes in target organisms or cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 446.5 g/mol | Moderate antibacterial activity |

| Compound B | Structure B | 368.4 g/mol | Strong AChE inhibition |

| N1 Compound | C24H26N6O3 | 446.5 g/mol | Potential enzyme inhibition |

Q & A

Q. What are the recommended multi-step synthetic pathways for synthesizing N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves: (i) Preparation of the piperidine intermediate via coupling of 3-cyanopyridine with a piperidin-4-ylmethyl group . (ii) Oxalamide formation using oxalyl chloride or activated esters, coupled with 3-methoxyaniline under anhydrous conditions . Key optimizations include using palladium catalysts for cross-coupling steps, controlling temperature (60–80°C for amide bond formation), and employing polar aprotic solvents (e.g., DMF) to enhance reactivity . Purity is improved via silica gel chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what key spectral markers should researchers prioritize?

- Answer :

- 1H/13C NMR : Confirm the presence of the 3-cyanopyridin-2-yl moiety (aromatic protons at δ 8.5–9.0 ppm) and the 3-methoxyphenyl group (singlet for OCH3 at δ ~3.8 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and CN stretches (~2200 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (m/z 393.447 for [M+H]+) .

Q. What initial biological screening assays are recommended to evaluate the compound’s therapeutic potential?

- Answer : Prioritize:

- Enzyme inhibition assays : Test against kinases or HDACs due to structural similarity to known inhibitors .

- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .

- Receptor binding studies : Radioligand displacement assays for neurological targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability, through structural modifications?

- Answer :

- Solubility : Introduce polar groups (e.g., hydroxyl, amine) on the piperidine ring or replace the methoxy group with a sulfonamide .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres or fluorinate aromatic rings to block CYP450-mediated oxidation .

- In silico tools : Use ADMET predictors (e.g., SwissADME) to guide modifications .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models for this compound?

- Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

- Data normalization : Apply Z-score normalization to account for inter-lab variability .

Q. What computational strategies are recommended for predicting binding affinities and selectivity of this compound towards potential enzyme targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for selectivity between homologous enzymes (e.g., HDAC1 vs. HDAC6) .

Q. What strategies are effective for elucidating the compound’s mechanism of action when preliminary data suggests off-target effects?

- Answer :

- Chemical proteomics : Use affinity-based protein profiling (AfBPP) with a biotinylated analog .

- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

- SPR or ITC : Measure direct binding kinetics to suspected off-targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Answer :

- Force field refinement : Re-parameterize docking scoring functions using experimental IC50 data .

- Crystallography : Solve co-crystal structures to validate binding poses .

- SAR studies : Synthesize analogs to test predicted critical interactions (e.g., hydrogen bonds with catalytic lysine) .

Structural and Functional Analysis

Q. What advanced techniques are recommended for studying the compound’s conformational dynamics in solution?

- Answer :

- NMR relaxation studies : Measure T1/T2 times to assess rotational mobility .

- CD spectroscopy : Monitor changes in secondary structure upon binding .

- SAXS : Analyze global conformational changes in solution .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 393.447 g/mol | |

| Key NMR Signals (1H) | δ 8.7 ppm (pyridine-H), δ 3.8 (OCH3) | |

| HPLC Purity | >95% (C18 column, acetonitrile/water) | |

| Predicted LogP | 2.1 (SwissADME) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.